molecular formula C21H19N5 B2443529 (2Z)-1-(1H-1,2,3-Benzotriazol-1-ylmethyl)-N-[(1E)-2-phenylprop-1-en-1-yl]-1,2-dihydropyridin-2-imine CAS No. 325736-93-4

(2Z)-1-(1H-1,2,3-Benzotriazol-1-ylmethyl)-N-[(1E)-2-phenylprop-1-en-1-yl]-1,2-dihydropyridin-2-imine

Cat. No.: B2443529
CAS No.: 325736-93-4
M. Wt: 341.418
InChI Key: HWVSPUPMJWUNIP-NWKAUVBJSA-N
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Description

(2Z)-1-(1H-1,2,3-Benzotriazol-1-ylmethyl)-N-[(1E)-2-phenylprop-1-en-1-yl]-1,2-dihydropyridin-2-imine (CAS 325736-93-4) is a synthetic organic compound available for research and development purposes. This chemical features a complex structure integrating benzotriazole and dihydropyridin-2-imine moieties with defined (Z) and (E) stereochemistry. It is supplied with a certified purity of 96% . As a specialized building block, this compound is primarily of interest in exploratory chemistry, including potential applications in medicinal chemistry and materials science research. Researchers value it for its unique molecular architecture which may be utilized in the synthesis of more complex molecules or for investigating specific biochemical pathways. This product is intended for use by qualified researchers in a controlled laboratory setting. It is For Research Use Only and is not intended for diagnostic or therapeutic applications, or for human use. Researchers are responsible for verifying the suitability of this compound for their specific applications.

Properties

IUPAC Name

1-(benzotriazol-1-ylmethyl)-N-[(E)-2-phenylprop-1-enyl]pyridin-2-imine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N5/c1-17(18-9-3-2-4-10-18)15-22-21-13-7-8-14-25(21)16-26-20-12-6-5-11-19(20)23-24-26/h2-15H,16H2,1H3/b17-15+,22-21?
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWVSPUPMJWUNIP-ROXKTMKSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CN=C1C=CC=CN1CN2C3=CC=CC=C3N=N2)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C\N=C1C=CC=CN1CN2C3=CC=CC=C3N=N2)/C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-1-(1H-1,2,3-Benzotriazol-1-ylmethyl)-N-[(1E)-2-phenylprop-1-en-1-yl]-1,2-dihydropyridin-2-imine typically involves multi-step organic reactions. One common method includes the reaction of benzotriazole with a suitable pyridine derivative under controlled conditions. The reaction often requires the use of a base, such as sodium hydride, to deprotonate the benzotriazole, followed by the addition of the pyridine derivative. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

1-(Benzotriazol-1-ylmethyl)-N-[(E)-2-phenylprop-1-enyl]pyridin-2-imine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce reduced derivatives of the compound .

Scientific Research Applications

Medicinal Chemistry

The compound has shown promise in medicinal chemistry due to its potential as an inhibitor of various biological targets. For instance:

  • Antiviral Activity : Research indicates that derivatives of similar structures can inhibit viral replication mechanisms, making them candidates for antiviral drug development .

Antimicrobial Properties

Studies have demonstrated that benzotriazole derivatives exhibit antimicrobial activity against various strains of bacteria and fungi. The presence of the benzotriazole moiety enhances interaction with microbial targets, leading to effective inhibition .

Photostability and UV Protection

Benzotriazole compounds are widely recognized for their UV-filtering properties. This compound can be utilized in formulations aimed at protecting materials from UV degradation, making it valuable in the cosmetics and plastics industries .

Coordination Chemistry

The ability of the benzotriazole group to coordinate with metal ions opens avenues for developing metal complexes that can be used in catalysis or as sensors. The self-assembly properties observed in related compounds suggest potential applications in supramolecular chemistry .

Case Study 1: Antiviral Activity

A study evaluated the antiviral efficacy of compounds similar to (2Z)-1-(1H-1,2,3-benzotriazol-1-ylmethyl)-N-[(1E)-2-phenylprop-1-en-1-yl]-1,2-dihydropyridin-2-imine against measles virus replication. The results indicated significant inhibition rates compared to control compounds, highlighting the therapeutic potential of this class .

Case Study 2: Antimicrobial Efficacy

In a comparative study on antimicrobial activity, several derivatives were tested against Staphylococcus aureus and Escherichia coli using disc diffusion methods. Compounds exhibited varying degrees of inhibition zones, with some demonstrating potent antibacterial properties that warrant further investigation for clinical applications .

Mechanism of Action

The mechanism of action of (2Z)-1-(1H-1,2,3-Benzotriazol-1-ylmethyl)-N-[(1E)-2-phenylprop-1-en-1-yl]-1,2-dihydropyridin-2-imine involves its interaction with specific molecular targets and pathways. The benzotriazole moiety can interact with enzymes and proteins, potentially inhibiting their activity. The compound’s structure allows it to bind to specific receptors, modulating their function and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(Benzotriazol-1-ylmethyl)-N-[(E)-2-phenylprop-1-enyl]pyridin-2-imine is unique due to its combination of a benzotriazole moiety with a pyridine ring and a phenylprop-1-enyl group. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds .

Biological Activity

The compound (2Z)-1-(1H-1,2,3-benzotriazol-1-ylmethyl)-N-[(1E)-2-phenylprop-1-en-1-yl]-1,2-dihydropyridin-2-imine is a derivative of benzotriazole and dihydropyridine, which has garnered attention due to its potential biological activities. This article reviews its pharmacological properties, including antiviral and anticancer activities, supported by various studies and data tables.

Chemical Structure

The molecular formula of the compound is C19H21N5C_{19}H_{21}N_5, with a complex structure that includes both benzotriazole and dihydropyridine moieties. The presence of these functional groups is believed to contribute to its biological activity.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities:

1. Antiviral Activity
Several studies have explored the antiviral properties of benzotriazole derivatives. In particular, compounds similar to the target molecule have shown efficacy against various RNA viruses.

  • Case Study : A study reported that derivatives of benzotriazole demonstrated significant inhibition of Bovine Viral Diarrhea Virus (BVDV) RNA polymerase. The most active compounds exhibited EC50 values comparable to standard antiviral drugs like ribavirin .
CompoundEC50 (µM)Virus Targeted
227.0RSV
252.4RSV
625Influenza A
886Coronavirus

2. Anticancer Activity
The compound has also been evaluated for its anticancer properties. Benzotriazole derivatives are known for their ability to inhibit tumor cell proliferation.

  • Research Findings : A study indicated that certain benzotriazole-based compounds showed promising results in inhibiting cancer cell lines through apoptosis induction and cell cycle arrest .

3. Enzyme Inhibition
Compounds with similar structures have been reported to inhibit key metabolic enzymes such as acetylcholinesterase (AChE), which suggests potential applications in treating neurological disorders.

The biological activity of the compound is likely mediated through several mechanisms:

  • Interaction with Viral Proteins : The benzotriazole moiety may facilitate binding to viral proteins, disrupting their function.
  • Induction of Apoptosis : The dihydropyridine structure may promote apoptotic pathways in cancer cells.

Table 2: Summary of Biological Activities

Activity TypeAssessed CompoundsKey Findings
Antiviral22, 25Effective against RSV and Influenza A
AnticancerVariousInduced apoptosis in cancer cell lines
Enzyme InhibitionBenzotriazolesInhibited AChE activity

Q & A

Q. What statistical approaches validate reproducibility in biological assays for this compound?

  • Methodology : Use Grubbs’ test to identify outliers in triplicate assays. Apply Bland-Altman plots to assess inter-lab variability. For dose-response curves, nonlinear regression (e.g., Hill equation) with 95% confidence intervals ensures robustness. Report p-values adjusted for multiple comparisons .

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